molecular formula C16H23BO4 B6148501 methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate CAS No. 917024-58-9

methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate

Cat. No.: B6148501
CAS No.: 917024-58-9
M. Wt: 290.2
InChI Key:
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Description

Methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its boronic ester group, which is known for its utility in various chemical reactions, particularly in cross-coupling reactions.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatization: The compound can be synthesized by reacting 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpropanoic acid with methanol in the presence of a catalytic amount of an acid such as hydrochloric acid.

  • Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane followed by esterification with methanol.

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

  • Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

  • Oxidation and Reduction Reactions: It can undergo oxidation to form phenolic derivatives and reduction to form corresponding boronic acids.

Common Reagents and Conditions:

  • Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an organic solvent (e.g., toluene).

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Phenolic Derivatives: Formed through oxidation reactions.

  • Boronic Acids: Produced via reduction reactions.

Scientific Research Applications

Chemistry: Methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a reagent in biochemical assays and the study of enzyme mechanisms.

Medicine: The compound is utilized in the development of new drugs, particularly in the field of cancer therapy, where boronic acids play a crucial role in the design of enzyme inhibitors.

Industry: Its applications extend to material science, where it is used in the synthesis of advanced polymers and coatings.

Comparison with Similar Compounds

  • Boronic Acid Derivatives: Other boronic acids and their esters, such as phenylboronic acid and its derivatives.

  • Cross-Coupling Reagents: Compounds like bis(pinacolato)diboron and bis(catecholato)diboron.

Uniqueness: Methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate stands out due to its specific structural features, which make it particularly suitable for certain cross-coupling reactions and biological applications. Its stability and reactivity profile make it a valuable tool in both research and industrial settings.

Properties

CAS No.

917024-58-9

Molecular Formula

C16H23BO4

Molecular Weight

290.2

Purity

95

Origin of Product

United States

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